2-(二氟甲氧基)喹啉

描述

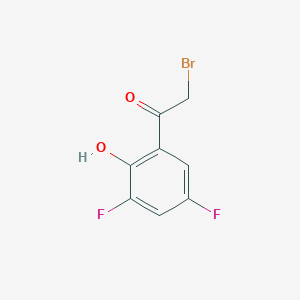

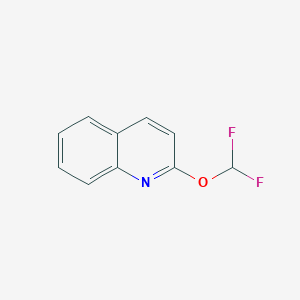

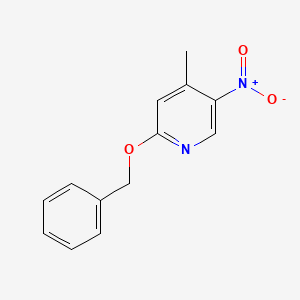

2-(Difluoromethoxy)quinoline is a chemical compound with the molecular formula C10H7F2NO . It has a molecular weight of 195.16 g/mol.

Synthesis Analysis

Quinolines can be synthesized from a variety of methods. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Recent advances have introduced greener and cleaner syntheses using alternative reaction methods such as microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids .Molecular Structure Analysis

The molecular structure of 2-(Difluoromethoxy)quinoline can be analyzed using 2-D NMR spectroscopy . The COSY is one of the most important experiments in 2-D NMR spectroscopy and is used for correlating the two spin systems of the quinoline rings and thus developing the connectivity of the hydrogen atoms .Chemical Reactions Analysis

Quinolines undergo a variety of chemical reactions. For example, they can undergo alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, annulation with additional cycles . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of quinolines .科学研究应用

DNA Gyrase Inhibition

2-(Difluoromethoxy)quinoline derivatives, as part of the quinolone family, have shown potential in inhibiting DNA gyrase. This enzyme is essential for bacterial DNA replication. Studies have focused on the structure-activity relationships of quinolones, including the effects of substitutions at specific positions on DNA gyrase inhibition (Domagala et al., 1986).

抗癌性能

喹啉化合物,包括2-(二氟甲氧基)喹啉衍生物,被确定为潜在的抗癌药物。它们已被研究用于抑制酪氨酸激酶和DNA修复机制等各种细胞过程的作用方式。喹啉的合成多样性允许生成具有特定抗癌活性的多种衍生物 (Solomon & Lee, 2011)。

抗利什曼原虫活性

研究还显示,包括2-(二氟甲氧基)喹啉衍生物在内的2-取代喹啉生物碱在实验治疗内脏利什曼病中具有潜力。这些化合物已在感染动物模型中显示出显著的寄生虫抑制作用 (Fournet et al., 1994)。

抗疟疾机制

喹啉抗疟疾药物,包括与2-(二氟甲氧基)喹啉相关的药物,通过干扰疟疾寄生虫生命周期中血红蛋白消化来发挥作用。据信,这些衍生物会影响寄生虫的代谢过程,可能导致其死亡。了解这些机制对于设计新的抗疟疾药物至关重要 (Foley & Tilley, 1998)。

自由基清除性能

2-(二氟甲氧基)喹啉衍生物在自由基清除方面表现出潜力。这种性能对于开发抗氧化疗法非常有价值,可以帮助管理与氧化应激相关的疾病 (Subashini et al., 2010)。

抗炎应用

正在研究喹啉衍生物的抗炎性能。它们正逐渐成为新型抗炎药物的有希望的模板,可能提供与当前药物相比副作用更少的替代方案 (Mukherjee & Pal, 2013)。

作用机制

安全和危害

未来方向

While specific future directions for 2-(Difluoromethoxy)quinoline were not found, there is a general interest in the development of new methods for the preparation of quinoline derivatives and the improvement of existing synthetic methods . Additionally, there is potential for diverse applications, ranging from drug discovery to material science.

属性

IUPAC Name |

2-(difluoromethoxy)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO/c11-10(12)14-9-6-5-7-3-1-2-4-8(7)13-9/h1-6,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHCZMYXRVBFFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718081 | |

| Record name | 2-(Difluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Difluoromethoxy)quinoline | |

CAS RN |

2341-27-7 | |

| Record name | 2-(Difluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]-N-(3-benzoylphenyl)pentanamide](/img/structure/B1506633.png)

![(11bR)-2,6-Di-1-pyrenyl-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B1506634.png)

![7-Amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1506656.png)